2-chloro-3-(1H-pyrrol-1-yl)pyridine
Overview
Description
2-chloro-3-(1H-pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of pyrrolidines, which show significant biological effects, involves [3+2] cycloaddition. 2-Chloro-3-pyrrol-1-ylpyridine can be implicated in similar synthetic pathways for the creation of pyrrolidine derivatives used in medicine and industry (Żmigrodzka et al., 2022).
- A novel strategy for synthesizing 3-(N-heteryl)pyrrole derivatives, including 2-chloro-3-pyrrol-1-ylpyridine, has been developed, demonstrating the compound's flexibility in creating pyridinium salts and ylides (Khlebnikov et al., 2012).
Organocatalysis
- 2-Chloro-3-pyrrol-1-ylpyridine derivatives are used in organocatalysis, particularly in asymmetric Michael addition reactions, demonstrating their potential in synthetic organic chemistry (Yan-fang, 2008).
Material Science and Optoelectronics
- Derivatives of 2-chloro-3-pyrrol-1-ylpyridine are used in the development of pentaarylpyridine derivatives, which exhibit strong solvatochromism and high quantum yields. These properties make them useful in the design of environment-sensitive probes (Doebelin et al., 2014).
Catalysis
- In the field of catalysis, complexes involving 2-chloro-3-pyrrol-1-ylpyridine derivatives are used, showcasing their potential in various catalytic processes (Magubane et al., 2017).
Drug Discovery
- Though not directly related to 2-chloro-3-pyrrol-1-ylpyridine, its close analogs have been used in drug discovery, specifically in the development of anti-cancer drugs (Murthy et al., 2017).
Electrochemistry and Sensing
- N-substituted poly(bis-pyrrole) films, related to 2-chloro-3-pyrrol-1-ylpyridine, exhibit exciting electrochromic and ion receptor properties, hinting at the potential applications of 2-chloro-3-pyrrol-1-ylpyridine in similar domains (Mert et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with a similar structure have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-chloro-3-pyrrol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHURMQZAOERMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374065 | |
Record name | 2-chloro-3-pyrrol-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70291-26-8 | |
Record name | 2-chloro-3-pyrrol-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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